2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
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Overview
Description
2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones or Aldehydes: From oxidation reactions.
Secondary or Tertiary Amines: From reduction reactions.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
2-(1-Amino-2-hydroxyethyl)-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It is utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-Fluorophenol: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
2-Amino-4-fluorophenol: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is unique due to the presence of all three functional groups (amino, hydroxyl, and fluorine) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2 |
InChI Key |
CHCIOONVAWWDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)O |
Origin of Product |
United States |
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